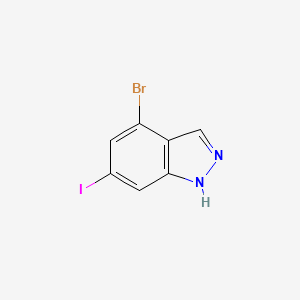

4-Bromo-6-iodo-1H-indazole

説明

Significance of Indazole Scaffolds in Contemporary Chemical and Medicinal Research

Indazole derivatives are a cornerstone of modern medicinal chemistry, primarily due to their wide array of biological activities. researchgate.netresearchgate.net Although rarely found in nature, synthetic compounds incorporating the indazole scaffold have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govigi-global.combiotech-asia.org This has led to the development of several FDA-approved drugs that feature the indazole core. pnrjournal.comresearchgate.net

The therapeutic importance of this scaffold is exemplified by drugs such as:

Niraparib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. nih.gov

Axitinib and Entrectinib: Also tyrosine kinase inhibitors targeting various cancers. pnrjournal.comresearchgate.net

Bendazac and Benzydamine: Non-steroidal anti-inflammatory drugs. nih.gov

Granisetron: A 5-HT3 antagonist used to prevent nausea and vomiting. pnrjournal.com

The ability of the indazole structure to serve as a versatile pharmacophore allows for the synthesis of diverse derivatives with tailored biological activities, making it a "privileged scaffold" in drug discovery. researchgate.netnih.gov Researchers continuously explore new synthetic methods to construct and modify these heterocycles to enhance their therapeutic efficacy. nih.govlongdom.org

Overview of Halogenated Indazole Derivatives in Organic Synthesis

Halogenated organic compounds are fundamental building blocks in organic synthesis, and halogenated indazoles are no exception. rsc.orgnih.gov The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring significantly alters the molecule's electronic properties and provides reactive handles for further functionalization. rsc.orgchemblink.com These derivatives are crucial intermediates for creating more complex molecules through various organic reactions. nih.gov

Key aspects of halogenated indazoles in synthesis include:

Precursors for Cross-Coupling Reactions: Bromo- and iodo-indazoles are particularly valuable in metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Negishi couplings. rsc.orgnih.govchim.it These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of a vast library of substituted indazoles. nih.govacs.org

Regioselective Functionalization: The positions of the halogen atoms on the indazole ring can be precisely controlled, allowing for selective modifications. rsc.orgchim.it For instance, dihalogenated indazoles, such as those containing both bromine and iodine, offer opportunities for sequential and site-selective reactions due to the different reactivities of the C-Br and C-I bonds.

Modulation of Physicochemical Properties: Halogenation, particularly with fluorine, can enhance a molecule's metabolic stability and bioavailability, which is a critical consideration in drug design. chemblink.commdpi.com

The development of efficient and regioselective halogenation methods, including metal-free approaches, is an active area of research, aiming to provide environmentally friendly and versatile synthetic routes to these important intermediates. rsc.orgnih.govrsc.org

Contextualization of 4-Bromo-6-iodo-1H-indazole within Indazole Research Paradigms

Within the broad class of halogenated indazoles, This compound emerges as a strategically important synthetic intermediate. evitachem.com Its structure features two different halogen atoms at specific positions on the benzene (B151609) portion of the indazole core, making it a highly versatile building block. sigmaaldrich.combldpharm.com

The distinct reactivity of the bromine and iodine substituents allows for orthogonal synthetic strategies. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively functionalize the 6-position before addressing the 4-position. This differential reactivity is a powerful tool for the controlled, stepwise synthesis of complex, polysubstituted indazole derivatives.

This specific dihalogenated indazole serves as a precursor for creating novel compounds with potential applications in medicinal chemistry and materials science. evitachem.com Its utility lies in its ability to be transformed into a wide array of more complex structures, which can then be screened for various biological activities or evaluated for their electronic properties. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 885518-97-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₄BrIN₂ | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | DHBZGMHXQRHPGP-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

| Storage | 2-8°C, sealed in dry, dark place | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZGMHXQRHPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646162 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-97-8 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Bromo 6 Iodo 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are paramount for the functionalization of 4-Bromo-6-iodo-1H-indazole. The differing bond strengths of C-I and C-Br (the C-I bond being weaker and more susceptible to oxidative addition) enable regioselective transformations. Typically, reactions can be directed to occur first at the C6-iodo position under milder conditions, leaving the C4-bromo position intact for a subsequent, different coupling reaction. thieme-connect.de This sequential approach is a powerful strategy for building molecular diversity.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a highly effective method for modifying halogenated indazoles. ias.ac.in For this compound, this reaction can be performed selectively. By carefully choosing the palladium catalyst, ligand, and reaction conditions, coupling with a boronic acid can be directed preferentially to the more reactive C6-iodo position. thieme-connect.de Once the C6 position is functionalized, a second Suzuki-Miyaura coupling can be carried out at the C4-bromo position, often under more forcing conditions, to introduce a different aryl or vinyl substituent. researchgate.net This stepwise approach allows for the synthesis of unsymmetrical 3,4-disubstituted indazoles. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Indazole

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | researchgate.netnih.gov |

| Base | Na₂CO₃ or K₃PO₄ | researchgate.netnih.gov |

| Solvent | Dioxane/H₂O, Toluene, or DME | researchgate.netnih.gov |

| Reactant | Aryl or vinyl boronic acid/ester | mdpi.com |

| Temperature | Room temperature to reflux (80-110 °C) | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly applicable to this compound for the introduction of alkynyl moieties. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective alkynylation at the C6 position while preserving the C4-bromo group. thieme-connect.de Studies on related 5-bromo-3-iodoindazoles have demonstrated that Sonogashira reactions can be performed sequentially, first at the iodo-substituted position and subsequently at the bromo-substituted position, to yield dialkynylated products or molecules with both alkynyl and aryl groups (if combined with a Suzuki reaction). thieme-connect.de

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | nih.gov |

| Co-catalyst | CuI | nih.gov |

| Base | An amine base such as Et₃N or TMP | nih.govnih.gov |

| Solvent | Toluene or DMSO | nih.govnih.gov |

| Reactant | Terminal alkyne | organic-chemistry.org |

| Temperature | Room temperature to 60 °C | nih.govnih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. drugfuture.com This reaction provides a route to introduce vinyl groups onto the indazole core. researchgate.net For this compound, the reaction would again be expected to proceed preferentially at the C6 position. The Heck reaction is a valuable tool for synthesizing C-4 vinylated 1H-indazoles from the corresponding 4-halo-indazole precursors. researchgate.net While debromination can sometimes be a competing side reaction in bromo-heteroarenes, conditions can be optimized to favor the desired coupling product. beilstein-journals.org

Beyond the Suzuki, Sonogashira, and Heck reactions, other palladium-catalyzed transformations can be envisioned for this compound. These include Stille coupling (using organotin reagents) and Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The principles of selective reactivity—targeting the C-I bond before the C-Br bond—would continue to apply, offering a broad toolkit for the synthesis of diverse indazole derivatives. researchgate.net

Nucleophilic Substitution Reactions on Halogenated Indazoles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. While halogens are electron-withdrawing, SNAr reactions on simple halo-indazoles are not as common as cross-coupling reactions and often require harsh conditions or specific activating groups elsewhere on the ring. The di-halogenated nature of this compound provides two potential sites for displacement, though achieving high selectivity and yield via this pathway can be challenging compared to metal-catalyzed methods.

Electrophilic Aromatic Substitution on the Indazole Ring System

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, usually hydrogen, on an aromatic ring. wikipedia.org Key SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The indazole ring system itself can undergo electrophilic substitution. However, the presence of two deactivating halogen substituents on the benzene (B151609) portion of this compound significantly reduces the nucleophilicity of the ring. wikipedia.org Halogens are ortho, para-directing but deactivating. Therefore, any further electrophilic substitution on the remaining C-H positions (C3, C5, and C7) would be expected to be slow and require forcing conditions. Computational studies on related 4-sulfonamido NH-indazoles have been used to estimate the reactivity of different positions on the indazole ring. nih.gov Such reactions are generally less synthetically useful for this specific substrate compared to the highly efficient and selective cross-coupling reactions at the halogenated sites.

Functionalization at the N-H Position of 1H-Indazole

The presence of a proton on one of the nitrogen atoms of the pyrazole (B372694) ring in 1H-indazoles allows for functionalization through reactions such as alkylation and arylation. The direct alkylation of the 1H-indazole core typically results in a mixture of N-1 and N-2 substituted isomers. nih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the type of alkylating agent used, and the reaction conditions (base and solvent). nih.govd-nb.info

Studies on various substituted 1H-indazoles have provided insights into controlling the N-1/N-2 ratio. For many indazole derivatives, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation. nih.gov For instance, the alkylation of 6-bromo-1H-indazole with propargyl bromide has been successfully carried out to produce the N-1 substituted product. researchgate.net However, conditions can be tailored to favor the N-2 isomer as well. The use of Mitsunobu conditions, for example, often shows a preference for the formation of the N-2 regioisomer. d-nb.info

The steric and electronic properties of substituents on the indazole ring play a crucial role in directing the outcome of N-alkylation. While there is no specific literature on the N-alkylation of this compound, data from related compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, show that reaction with isopropyl iodide in the presence of sodium hydride in DMF yields a mixture of N-1 (38%) and N-2 (46%) products. nih.gov This suggests that this compound would likely also produce a mixture of isomers under similar conditions.

Beyond alkylation, N-arylation represents another important functionalization pathway. Copper-catalyzed N-arylation of indazoles with aryl iodides or bromides has been demonstrated to proceed with excellent regioselectivity, favoring the N-1 arylation product almost exclusively (>20:1 ratio of N-1 to N-2). acs.org This method is tolerant of various functional groups on both the aryl halide and the indazole, making it a versatile tool for creating complex N-aryl indazole derivatives. acs.org

The table below summarizes various N-H functionalization reactions on substituted indazole rings, which serve as representative examples for the potential reactivity of this compound.

Ring Modification and Rearrangement Reactions of Indazole Derivatives

The bicyclic indazole ring system, while aromatic and relatively stable, can participate in a variety of ring modification and rearrangement reactions under specific conditions. bohrium.com These transformations can significantly alter the core structure, leading to the formation of other heterocyclic systems.

One notable rearrangement occurs with 1-arylindazol-3-ylidenes, which can be generated from the deprotonation of 1-arylindazolium salts. These intermediates have been shown to spontaneously rearrange through a process involving cleavage of the pyrazole ring, followed by ring closure and a subsequent proton transfer, ultimately yielding substituted 9-aminoacridines. rsc.org

Another class of transformations involves N-hydroxyindazoles. These compounds can undergo a transition metal-free radical O-arylation when treated with diaryliodonium salts, which is followed by a sequential chim.itchim.it-rearrangement cascade. This process leads to the formation of functionalized 3-(2-hydroxyaryl)indazole derivatives. bohrium.com

Furthermore, the indazole ring is susceptible to ring-opening reactions. For example, certain indazole derivatives can be converted into imidates, which are valuable intermediates in organic synthesis. researchgate.net Ring expansion reactions have also been documented; 2,3-diaryl-2H-indazoles can be electrochemically converted into dihydroquinazoline (B8668462) scaffolds. researchgate.net

These examples highlight the chemical versatility of the indazole core. Although these specific reactions have not been reported for this compound, they represent potential transformation pathways that could be explored for this and other substituted indazole derivatives in the synthesis of novel and complex heterocyclic compounds.

The table below provides a summary of known ring modification and rearrangement reactions for the broader class of indazole derivatives.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6 Iodo 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-6-iodo-1H-indazole, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its proton and carbon framework.

While specific, experimentally-derived NMR data for this compound is not widely available in published literature, the analysis of closely related analogs, such as 6-Bromo-3-iodo-1H-indazole, provides significant insight into the expected spectral characteristics.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the indazole ring system, in addition to a broad signal for the N-H proton.

H-3: This proton on the pyrazole (B372694) ring is expected to appear as a singlet, as it has no adjacent protons for spin-spin coupling.

H-5 and H-7: These two protons are on the benzene (B151609) portion of the molecule. H-5 would likely appear as a singlet or a very finely split doublet due to a small long-range coupling. H-7 is also expected to be a singlet for similar reasons. The electron-withdrawing effects of the adjacent halogen atoms (bromine at C4 and iodine at C6) would significantly influence their chemical shifts, pushing them downfield.

N-H: The proton attached to the nitrogen (N1) would typically appear as a broad singlet at a variable chemical shift, often further downfield, and its presence can be confirmed by D₂O exchange.

For illustrative purposes, the reported ¹H NMR data for the analog 6-Bromo-3-iodo-1H-indazole in DMSO-d₆ is presented below. rsc.org This compound shows three distinct aromatic proton signals as expected.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.40 | d | 8.6 |

| H-5 | 7.33 | dd | 8.6, 1.6 |

| H-7 | 7.82 | d | 1.5 |

| N-H | 13.62 | s | - |

| Data for 6-Bromo-3-iodo-1H-indazole |

A proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached atoms and their position within the heterocyclic ring system.

C-4 and C-6: The carbons directly bonded to the bromine and iodine atoms would have their chemical shifts significantly affected. The carbon attached to iodine (C-6) would appear at a relatively upfield position due to the heavy atom effect, while the carbon attached to bromine (C-4) would also be shielded, but to a lesser extent.

C-3, C-5, C-7: These carbons are bonded to hydrogen atoms and their shifts can be predicted based on standard values for indazole systems, adjusted for the effects of the halogen substituents.

C-3a and C-7a: These are the two carbons at the ring junction and typically have chemical shifts distinct from the other carbons in the benzene ring portion.

The assignment of these signals would be confirmed using advanced NMR techniques.

To unambiguously assign all proton and carbon signals for a molecule like this compound, several two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would primarily confirm the lack of coupling for the isolated H-3, H-5, and H-7 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the signals of H-3, H-5, and H-7 to their respective carbon atoms, C-3, C-5, and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C-3a, C-4, C-6, C-7a) by observing their long-range correlations with the known protons. For example, the H-3 proton would show correlations to the bridgehead carbons C-3a and C-7a.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).

In EI-MS, the sample is bombarded with high-energy electrons, which typically causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the distinctive isotopic pattern caused by the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). The fragmentation pattern would likely involve the sequential loss of the halogen atoms and cleavage of the pyrazole ring, providing further structural information.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄BrIN₂. The measured exact mass of the molecular ion would be compared to the theoretically calculated mass, with a match providing definitive proof of the elemental composition.

Calculated Mass Properties for C₇H₄BrIN₂:

| Property | Value |

| Molecular Formula | C₇H₄BrIN₂ |

| Average Mass | 322.93 g/mol |

| Monoisotopic Mass | 321.86026 Da |

The monoisotopic mass is calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). An HRMS measurement matching this value would confirm the compound's identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features. While the precise frequencies for this specific compound are not documented in available literature, typical ranges for the key functional groups are well-established.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would likely produce several sharp bands between 1400 and 1600 cm⁻¹. The C-N stretching vibrations of the indazole ring system would also contribute to the fingerprint region, typically below 1400 cm⁻¹. The C-Br and C-I stretching vibrations are expected at lower frequencies, generally below 700 cm⁻¹, though their identification can sometimes be challenging due to their weakness and position in a complex region of the spectrum.

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | < 1400 |

| C-Br Stretch | < 700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported, studies on similar halogenated indazoles and related heterocyclic systems provide insights into what might be expected. The analysis would reveal the planarity of the indazole ring system and the precise locations of the bromine and iodine substituents on the benzene ring. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate any hydrogen bonding networks involving the indazole N-H group, which are common in the solid-state structures of such compounds and play a crucial role in their packing arrangements.

Table 2: Hypothetical Crystallographic Data Table for a Halogenated Indazole

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 1020 |

| Z | 4 |

Note: The values in this table are hypothetical and are presented for illustrative purposes only.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of a compound and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions would be a key identifier.

Gas chromatography could also be utilized, particularly for assessing the presence of any volatile impurities. A suitable high-temperature capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would be necessary due to the relatively high molecular weight and potential for low volatility of the analyte.

Confirmation of the compound's identity via chromatography is often coupled with mass spectrometry (LC-MS or GC-MS). This provides the molecular weight of the compound, and its fragmentation pattern can offer further structural confirmation. While specific chromatographic conditions for this compound are not published, the development of such methods would follow standard procedures for small organic molecules.

Table 3: Illustrative Chromatographic Conditions for Analysis of a Halogenated Indazole

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (MS) |

| Hypothetical Retention Time | 8.5 min | 15.2 min |

Note: The conditions and retention times in this table are for illustrative purposes and would require experimental optimization for this compound.

Computational Chemistry and Theoretical Studies on 4 Bromo 6 Iodo 1h Indazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-6-iodo-1H-indazole, providing a detailed picture of its electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of the indazole scaffold, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors. These calculations can reveal how the bromo and iodo substituents influence the electron density distribution across the indazole ring system. Such studies on related indazole structures have been instrumental in understanding their chemical behavior and have shown that the nature and position of substituents significantly affect the molecule's electronic properties.

Prediction and Validation of Spectroscopic Properties

Theoretical calculations are invaluable for predicting spectroscopic properties, which can then be validated against experimental data. For indazole derivatives, computational methods have been used to predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts. These predictions aid in the interpretation of experimental spectra and confirm the synthesized molecular structures. While specific studies on this compound are not extensively documented in publicly available literature, the established methodologies are readily applicable.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are pivotal in drug discovery, offering predictions about how a ligand might interact with a biological target.

Ligand-Target Interaction Modeling and Binding Affinity Prediction

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site. This modeling is crucial for understanding the potential mechanism of action. For instance, studies on other 1H-indazole derivatives have successfully used molecular docking to explore their interactions with enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov These models show that the indazole core can form key interactions with amino acid residues and cofactors within the enzyme's binding pocket. nih.gov The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), can be estimated from these simulations, providing a rank-ordering of potential drug candidates.

Conformational Analysis and Energy Landscapes

Understanding the conformational flexibility of this compound is essential for predicting its binding mode. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. By mapping the energy landscape, researchers can identify the low-energy, stable conformations that are most likely to be biologically active. This information is critical for designing potent and selective inhibitors based on the indazole scaffold.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling helps to identify the key molecular features responsible for the biological activity of a series of compounds. For the 1H-indazole class of molecules, SAR studies have indicated that the substituents at various positions on the indazole ring play a crucial role in their inhibitory activity. nih.gov For example, in the context of IDO1 inhibition, the nature of the groups at the 4- and 6-positions significantly influences the compound's potency. nih.gov These models, often developed using quantitative structure-activity relationship (QSAR) techniques, can guide the synthesis of new derivatives with improved biological profiles.

| Computational Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. | Understanding the influence of bromo and iodo substituents on the electronic structure. |

| Spectroscopic Prediction | Calculation of IR, Raman, and NMR spectra. | Aiding in the structural confirmation and interpretation of experimental data. |

| Molecular Docking | Modeling of interactions with biological targets (e.g., enzymes). | Prediction of binding modes and estimation of binding affinity. |

| Conformational Analysis | Identification of stable molecular conformations. | Determining the likely bioactive conformation of the molecule. |

| In Silico SAR | Relating molecular structure to biological activity. | Guiding the design of new indazole derivatives with enhanced potency. |

Reaction Mechanism Elucidation through Computational Approaches

While specific computational studies elucidating the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established for closely related halo-indazole systems. Theoretical approaches, particularly Density Functional Theory (DFT), serve as powerful tools to predict reaction outcomes, understand selectivity, and map the energetic landscapes of reaction pathways. These studies provide deep mechanistic insights that complement experimental findings.

Computational chemistry is frequently employed to rationalize the regioselectivity of reactions on the indazole core, which is substituted with multiple, chemically distinct halogen atoms. For instance, in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the relative reactivity of the C-Br versus the C-I bond is a critical factor. The general trend in reactivity for such couplings is C-I > C-Br > C-Cl, which is due to the differences in carbon-halogen bond dissociation energies. rsc.orgnih.gov Computational models can precisely quantify the activation barriers for the oxidative addition step at each halogenated site, thereby predicting which position will react preferentially under specific catalytic conditions. Studies on related dihalogenated heteroaromatics have utilized DFT analysis to explain the influence of ligands and the nature of the halide on reaction site selectivity. rsc.orgnih.gov For a molecule like this compound, DFT calculations could model the oxidative addition of a palladium(0) catalyst to either the C4-Br or C6-I bond, allowing for a comparison of the transition state energies to predict the chemoselectivity of the initial coupling event.

Furthermore, computational methods are invaluable for understanding the mechanisms of other functionalization reactions, such as N-alkylation. For the indazole scaffold, alkylation can occur at either the N1 or N2 position, and the resulting ratio of regioisomers is often sensitive to the reaction conditions. A comprehensive DFT mechanistic study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has demonstrated the utility of this approach. beilstein-journals.org By calculating the energies of intermediates and transition states for different pathways, researchers can construct detailed energy profiles. These profiles can reveal, for example, that a particular regioselective outcome is kinetically or thermodynamically controlled. Such studies often involve calculations of atomic partial charges and Fukui indices through Natural Bond Orbital (NBO) analysis to assess the nucleophilicity of the N1 and N2 atoms, further supporting the predicted reaction pathways. researchgate.net

A typical computational investigation into a reaction mechanism on a halo-indazole would involve the following steps:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data like Gibbs free energy.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products.

Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to verify that the found transition state correctly connects the desired reactant and product.

The data generated from these calculations allow for the direct comparison of different potential mechanisms. For example, in a hypothetical Suzuki coupling reaction at the C6 position of this compound, DFT could be used to compare the activation energy barriers for the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), providing a quantitative understanding of the reaction's feasibility and kinetics.

| Reaction Type | Position/Pathway | Computational Method | Calculated Parameter | Value (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|---|

| Suzuki Coupling (Oxidative Addition) | C6-I Bond | DFT (B3LYP/6-311G) | Activation Free Energy (ΔG‡) | 18.5 | Favored Pathway |

| Suzuki Coupling (Oxidative Addition) | C4-Br Bond | DFT (B3LYP/6-311G) | Activation Free Energy (ΔG‡) | 24.2 | Disfavored Pathway |

| N-Alkylation | N1 Position | SMD(THF)-PBE0/def2-TZVP | Activation Free Energy (ΔG‡) | 21.7 | Kinetic Product |

| N-Alkylation | N2 Position | SMD(THF)-PBE0/def2-TZVP | Activation Free Energy (ΔG‡) | 23.1 | Minor Product |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the type of results obtained from computational studies on related halo-indazole systems. rsc.orgnih.govbeilstein-journals.org

Ultimately, the application of computational chemistry provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. For complex molecules like this compound, these theoretical studies are crucial for designing selective and efficient synthetic routes.

Advanced Research Applications of 4 Bromo 6 Iodo 1h Indazole and Its Analogs in Medicinal Chemistry

Design and Synthesis of Kinase Inhibitors

The indazole core is recognized as a "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases. nih.govresearchgate.net The synthesis of these inhibitors frequently utilizes precursors like 4-Bromo-6-iodo-1H-indazole. The presence of two distinct halogen atoms provides strategic advantages for chemists. For instance, the iodine at the 6-position can be selectively targeted in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a specific chemical moiety. Subsequently, the bromine at the 4-position can be functionalized in a separate step, allowing for the controlled and directional synthesis of highly substituted indazole derivatives tailored for optimal binding to a target kinase. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in oncology, as aberrant FGFR signaling is implicated in the progression of various cancers, including bladder and urothelial carcinomas. researchgate.net Structure-based drug design has identified the indazole scaffold as a potent pharmacophore for FGFR inhibition. Research has shown that the nitrogen atom at the 2-position of the indazole ring is critical for activity, as it forms a crucial hydrogen bond with the backbone NH of residue Ala564 in the hinge region of the FGFR1 ATP-binding pocket. researchgate.net

Fragment-led de novo design approaches have successfully yielded indazole-based FGFR inhibitors. researchgate.net Starting from small indazole fragments, researchers have developed more complex derivatives with significantly improved potency. For example, the substitution pattern on the indazole core has been shown to influence both potency and selectivity across the FGFR family (FGFR1, 2, and 3). researchgate.netnih.gov One study identified a series of 1H-indazole derivatives that inhibited FGFR1–3 with IC₅₀ values ranging from 0.8 to 90 μM and demonstrated excellent ligand efficiencies. nih.gov Further optimization led to the development of compound L1 , which showed potent enzymatic inhibition against FGFR1. ucsf.edu Another research effort identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as a highly active inhibitor with an IC₅₀ of 100 nM against FGFR1. researchgate.net

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| Indazole Derivative 6 | FGFR1 | 36 |

| Indazole Derivative 11 | FGFR1 | 12 |

| Fragment 1 | FGFR2 | 0.8 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for select indazole-based compounds against Fibroblast Growth Factor Receptors (FGFRs), demonstrating the scaffold's potential in developing targeted kinase inhibitors. researchgate.netacs.org

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. acs.org In the context of oncology, IDO1 is overexpressed in many tumor cells, where it contributes to an immunosuppressive microenvironment that allows cancer cells to evade the immune system. benthamscience.com Consequently, inhibiting IDO1 has become a significant strategy in cancer immunotherapy.

Research has demonstrated that the 1H-indazole scaffold is a promising starting point for the development of potent IDO1 inhibitors. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, leading to the identification of compounds with significant inhibitory activity. benthamscience.com One of the most potent compounds from this series, compound 35 , displayed an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay. benthamscience.com This compound also showed inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), a related enzyme, making it a dual IDO1/TDO inhibitor. benthamscience.com Furthermore, studies have specifically highlighted analogs of the title compound, such as 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol , as a potent IDO1 inhibitor, directly implicating the bromo-indazole core in this therapeutic area. mdpi.comnih.gov

| Compound | Assay Type | IC₅₀ (µM) |

|---|---|---|

| Compound 35 | Enzymatic | 0.74 |

| HeLa Cells | 1.37 | |

| Compound 121 | Enzymatic | 0.72 |

| Compound 122 | Enzymatic | 0.77 |

This table shows the IC₅₀ values for several 1H-indazole derivatives against the IDO1 enzyme, highlighting their potential as immunomodulatory agents for cancer therapy. mdpi.combenthamscience.com

Aurora Kinase Inhibition Studies

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis). Their overexpression is common in many human cancers, leading to chromosomal instability and tumor progression, which makes them attractive targets for anticancer drug development.

In silico fragment-based and knowledge-based drug design strategies have successfully identified novel indazole derivatives as potent inhibitors of Aurora kinases. These computational approaches help in understanding how different substituents on the indazole scaffold can interact with specific residues in the kinase binding pocket. This structure-guided design has enabled the development of inhibitors with selectivity for different isoforms, such as Aurora A or Aurora B. For instance, intensive hit-to-lead optimization has produced indazole-based compounds like 17 (a dual Aurora A/B inhibitor), 21 (selective for Aurora B), and 30 (selective for Aurora A), demonstrating that the indazole scaffold can be finely tuned to achieve desired selectivity profiles.

| Compound | Selectivity Profile |

|---|---|

| 17 | Dual Aurora A and B Inhibitor |

| 21 | Aurora B Selective Inhibitor |

| 30 | Aurora A Selective Inhibitor |

This table outlines the selectivity of optimized indazole derivatives against Aurora kinase isoforms, showcasing the scaffold's versatility in creating isoform-selective inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC). While early-generation EGFR inhibitors have been successful, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the development of new therapeutic agents.

The indazole scaffold has been employed to create novel, potent inhibitors targeting these drug-resistant EGFR mutants. Structure-guided design has led to indazole derivatives that can covalently bind to the Cys797 residue in the EGFR active site, a strategy used to achieve potent and irreversible inhibition. One such study resulted in compound 128 , which displayed strong inhibitory activity against cell lines harboring the resistant EGFR-L858R/T790M mutation (EC₅₀ of 191 nM) while sparing cells with wild-type EGFR. nih.gov Another compound, 109 , showed potent activity against both EGFR T790M and wild-type EGFR, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov These findings underscore the utility of the indazole core in designing next-generation EGFR inhibitors to overcome clinical resistance. nih.gov

| Compound | Target | IC₅₀ / EC₅₀ (nM) |

|---|---|---|

| Compound 109 | EGFR T790M | 5.3 (IC₅₀) |

| EGFR | 8.3 (IC₅₀) | |

| Compound 128 | H1975 Cells (L858R/T790M) | 191 (EC₅₀) |

| A431 Cells (Wild-Type) | 3103 (EC₅₀) |

This table presents the inhibitory concentrations for advanced indazole-based compounds against wild-type and drug-resistant mutant forms of EGFR, demonstrating their potential in targeted cancer therapy. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Studies

The p38 mitogen-activated protein kinases (MAPKs) are a class of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in regulating inflammatory responses, and their inhibition is considered a promising therapeutic strategy for a variety of inflammatory diseases. While pyridinyl-imidazole derivatives are the most widely studied p38 MAPK inhibitors, research has also explored other heterocyclic scaffolds, including indazole. acs.org

Studies have shown that certain indazole derivatives can effectively modulate the p38 MAPK pathway. For example, one indazole-based compound was found to inhibit the TNF-α-mediated phosphorylation of p38 MAPK at high concentrations. nih.gov This indicates that the indazole scaffold can serve as a template for developing inhibitors that interfere with this key inflammatory signaling cascade. Further research into indazole-sulfonamide hybrids has also suggested, through computational docking studies, that these molecules can favorably bind within the active site of related MAPK family members, such as MAPK1, suggesting a broader potential for this scaffold in targeting the MAPK signaling network. mdpi.com

Investigation of Other Kinase Targets

The versatility of the indazole scaffold extends beyond the aforementioned kinases, with researchers exploring its potential to inhibit other key signaling proteins. One such target is the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in pathways that regulate cell growth, survival, and metabolism. ucsf.edu Dysregulation of the Akt signaling pathway is a common feature in many human cancers, making it an important target for drug development. ucsf.edu

The first selective Akt inhibitors reported were based on an indazole scaffold. ucsf.edu Subsequent research has focused on developing novel indazole-based analogs to achieve greater potency and selectivity. This work has included chemical genetics strategies, where inhibitors are engineered to be specific for a mutated version of the kinase, allowing for precise investigation of the kinase's function. The synthesis of these inhibitors often involves building upon a bromoindazole intermediate, highlighting the utility of halogenated precursors in creating diverse libraries of compounds for screening against various kinase targets. ucsf.edu

Exploration as Enzyme Inhibitors Beyond Kinases

While the indazole scaffold is prominent in the development of kinase inhibitors, its utility extends to other enzyme classes. Research has demonstrated that derivatives of this compound are effective inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, and its inhibition is a significant strategy in cancer immunotherapy as it can help to restore an effective anti-tumor immune response. nih.gov

A notable example is the compound 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, which has shown potent IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.govnih.gov This demonstrates that the 1H-indazole structure serves as a novel and effective pharmacophore for IDO1 inhibition. nih.gov The inhibitory mechanism is believed to involve key interactions between the 1H-indazole molecule, the ferrous ion of the heme group in the enzyme's active site, and hydrophobic pockets within the enzyme, which are crucial for its inhibitory function. nih.gov Further studies on 3-substituted 1H-indazoles have also identified compounds with potent IDO1 inhibitory activities, with IC50 values as low as 720 nM, underscoring the importance of the indazole ring and appropriate substitution at the C3 position for strong in vitro activity. nih.gov

Development of Anti-proliferative Agents

The this compound scaffold is a key component in the synthesis of various anti-proliferative agents. rsc.orgresearchgate.netnih.gov Several indazole derivatives have demonstrated potent growth inhibitory activity against a range of human cancer cell lines. rsc.orgresearchgate.net

For instance, a synthesized indazole derivative, designated as compound 2f, exhibited significant growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov In studies using the 4T1 breast cancer cell line, this compound was found to inhibit cell proliferation and colony formation. rsc.orgnih.gov The anti-proliferative effects are linked to the induction of apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgnih.gov Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.orgnih.gov

Another study highlighted a carbothioamide derivative that inhibited the proliferation of A549 lung cancer cells with an IC50 of 45.5 µg/mL. nih.govresearchgate.net Similarly, an indole derivative demonstrated a dose-dependent anti-proliferative effect against the A549 lung cancer cell line, with an IC50 of 14.4 µg/mL. waocp.org These findings underscore the potential of indazole-based compounds as effective small molecule anti-cancer agents. rsc.orgnih.gov

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 2f | Various Cancer Cell Lines | 0.23–1.15 μM | rsc.orgnih.gov |

| Carbothioamide derivative | A549 (Lung Cancer) | 45.5 µg/mL | nih.govresearchgate.net |

| Indole derivative | A549 (Lung Cancer) | 14.4 µg/mL | waocp.org |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3±4.4 µM | researchgate.net |

Role in Drug Discovery and Lead Optimization Processes

The process of discovering and refining new drugs, known as drug discovery and lead optimization, is a critical phase that aims to enhance the characteristics of potential drug candidates. danaher.com This involves improving target selectivity, biological activity, potency, and reducing toxicity. danaher.com The this compound scaffold plays a significant role in this process, particularly through fragment-based lead discovery. nih.govresearchgate.net

In this approach, small molecular fragments, such as an indazole, are screened for binding to a biological target. researchgate.net An indazole fragment that shows binding, even with low affinity, can serve as a starting point or "hit." nih.govresearchgate.net This initial hit is then optimized into a more potent "lead" compound through systematic chemical modifications. researchgate.net For example, an indazole fragment hit for the AXL kinase was identified through a high-concentration biochemical screen and was subsequently improved by screening an expanded library of fragments. nih.govresearchgate.net

This hit-to-lead optimization process involves iterative cycles of designing, synthesizing, and testing new derivatives to improve their properties. danaher.com This includes enhancing their efficacy and refining their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. danaher.com The structural information gained from techniques like X-ray crystallography, which can reveal how an indazole analog binds to its target, is invaluable in guiding these optimization efforts. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations provide crucial insights for designing more potent and selective therapeutic agents. nih.gov

Impact of Halogen Positional Isomerism on Biological Activity

The type and position of halogen atoms on the indazole ring significantly affect the biological activity of the compound. SAR studies have shown that halogen substitution can be more potent than alkyl substitution. nih.gov For example, a bromo-substituted derivative has been shown to have better inhibitory activity than methyl-substituted derivatives. nih.gov

In a study of halogenated indazole synthetic cannabinoid receptor agonists, the potency was influenced by the specific halogen (fluorine, chlorine, or bromine). nih.gov For valinamide (AB) SCRAs, the fluorinated analog was the most potent, being 2.4- and 3.1-fold more potent than the brominated and chlorinated versions, respectively. nih.gov However, the brominated analog was found to be 1.3-fold more potent than the chlorinated one, although this particular relationship was not statistically significant. nih.gov The introduction of a bromine atom at the C(4) position of the indazole ring can yield a compound that is a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com These findings highlight the inconsistencies and the need for further exploration of the SAR of halogenation on the indazole core. nih.gov

Influence of Substituents at Various Indazole Ring Positions

The biological activity of indazole derivatives is heavily influenced by the nature and position of various substituents on the indazole ring. SAR analysis indicates that the indazole ring can tolerate a variety of substituents, and these modifications can significantly impact the compound's potency and selectivity. nih.govscispace.com

For instance, in the development of IDO1 inhibitors, it was found that the 1H-indazole scaffold is essential for activity, and the substituent groups at both the 4-position and 6-position largely affect the inhibitory activity. nih.gov Similarly, for a series of 1H-indazoles developed as estrogen receptor degraders, replacing an ethyl group with a cyclobutyl group enhanced potency, while incorporating larger substituents on the para-position of an upper aryl ring improved degradation efficacy. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C3 | Suitably substituted carbohydrazide moiety | Crucial for strong IDO1 inhibitory activity | nih.gov |

| C4 and C6 | Various substituent groups | Largely affect IDO1 inhibitory activity | nih.gov |

| N1 | Various substituents | Stronger effects on EZH1 potency than EZH2 potency | nih.gov |

| General | Cyclobutyl group (vs. ethyl) | Enhanced potency as estrogen receptor degraders | nih.gov |

| General | CF3 on para-position of upper aryl ring | Improved degradation efficacy of estrogen receptors | nih.gov |

Rational Drug Design Approaches Utilizing the Indazole Scaffold

Rational drug design utilizes the three-dimensional structure of biological targets to design and develop new drugs. The indazole scaffold is a valuable component in such structure-based drug design strategies. nih.govnih.govscispace.com By understanding the molecular interactions between an indazole derivative and its target protein, researchers can make informed modifications to improve the compound's binding affinity and selectivity. nih.gov

Molecular docking simulations are a key tool in this process, allowing researchers to predict how different indazole derivatives will bind to a target's active site. nih.govscispace.com This information helps in designing novel compounds with improved activity. For example, a series of novel indazole-based diarylurea derivatives were designed using a structure-based approach to target the c-kit protein. nih.govscispace.com

Furthermore, X-ray crystallography provides detailed structural information about how a compound binds to its target. The crystal structure of an analog complexed with a mutated kinase domain revealed the key binding interactions for the indazole scaffold, providing a solid foundation for further optimization efforts. nih.govresearchgate.net This structure-guided approach has been successfully used to develop potent inhibitors for various targets, including epidermal growth factor receptor (EGFR) kinases. nih.gov

Emerging Research Directions and Future Perspectives for 4 Bromo 6 Iodo 1h Indazole

Novel Synthetic Methodologies and Chemical Transformations

The future development of therapeutics based on the 4-Bromo-6-iodo-1H-indazole scaffold will be heavily reliant on the advancement of novel synthetic methodologies. While classical methods for indazole synthesis exist, contemporary research is focused on improving efficiency, regioselectivity, and functional group tolerance. nih.gov For this compound, this involves not only its initial synthesis but also the selective functionalization of its bromo and iodo substituents.

Recent advances in metal-free halogenation of indazoles offer environmentally friendly alternatives for the synthesis of dihalogenated indazoles. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the selective modification of the bromo and iodo groups. orgsyn.orgresearchgate.net The differential reactivity of the C-Br and C-I bonds can be exploited for sequential, one-pot functionalization, enabling the rapid generation of diverse compound libraries.

Future research will likely focus on:

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control for the synthesis and subsequent modification of this compound.

Photoredox Catalysis: Light-mediated reactions provide mild and efficient conditions for a variety of chemical transformations, including C-H functionalization and cross-coupling, which could be applied to this scaffold.

Biocatalysis: The use of enzymes for the selective modification of the indazole core could provide access to novel derivatives with high stereoselectivity.

| Synthetic Methodology | Description | Potential Application to this compound |

|---|---|---|

| Sequential Cross-Coupling | Stepwise functionalization of the C-I and C-Br bonds using palladium-catalyzed reactions. | Allows for the introduction of two different substituents at positions 4 and 6. |

| C-H Activation | Direct functionalization of C-H bonds on the indazole core or appended substituents. | Enables late-stage modification of the scaffold without the need for pre-installed functional groups. |

| Click Chemistry | Rapid and efficient ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Useful for attaching probes, linkers, or other functionalities to the indazole core. |

Advanced Pharmacological Profiling and Target Identification Techniques

Indazole derivatives are known to exhibit a wide range of pharmacological activities, with many acting as inhibitors of protein kinases. nih.govnih.gov The future of drug discovery with this compound will involve a deep understanding of its biological targets and mechanism of action. Advanced pharmacological profiling techniques are crucial for this endeavor.

High-throughput screening (HTS) against large panels of biological targets, such as the KINOMEscan™, can rapidly identify the protein kinases that bind to this compound and its derivatives. nih.gov Beyond initial screening, sophisticated target deconvolution methods are necessary to confirm target engagement in a cellular context. Techniques like chemical proteomics, which utilizes affinity-based probes or photoreactive labels, can identify the direct binding partners of a compound in a complex biological sample. nih.gov

Future directions in this area include:

Phenotypic Screening: Using high-content imaging and other cell-based assays to identify compounds that produce a desired biological effect, followed by target deconvolution to identify the mechanism of action.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all expressed proteins in a cell in the presence of a drug, allowing for the unbiased identification of drug targets.

Multi-Omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to treatment with this compound derivatives.

| Technique | Description | Application to this compound |

|---|---|---|

| KINOMEscan™ | A competition binding assay to quantify the interactions of a compound with a large panel of protein kinases. nih.gov | To identify the kinase targets of this compound and its derivatives. |

| Chemical Proteomics | The use of chemical probes to enrich and identify protein targets from complex biological mixtures. nih.gov | To confirm target engagement in cells and identify off-target effects. |

| Thermal Proteome Profiling | Measures changes in protein thermal stability upon ligand binding across the proteome. | For unbiased target identification without the need for compound modification. |

Integration with Artificial Intelligence and Machine Learning in Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their integration will be pivotal for the future development of this compound-based therapeutics. nih.govresearchgate.netbohrium.com These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds before their synthesis. researchgate.net

For this compound, AI/ML models can be trained on existing data for indazole derivatives to predict their biological activity, selectivity, and pharmacokinetic properties. mednexus.org Generative models can design novel indazole derivatives with desired properties, while predictive models can prioritize which compounds to synthesize, saving time and resources. nih.gov

Key future applications of AI/ML in this context are:

De Novo Drug Design: Using generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel indazole derivatives with optimized properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new derivatives against specific targets.

Virtual High-Throughput Screening (vHTS): Screening large virtual libraries of this compound derivatives against a structural model of a protein target to identify potential hits. researchgate.net

| AI/ML Application | Description | Benefit for this compound Research |

|---|---|---|

| Generative Models | Algorithms that can generate new chemical structures with desired properties. nih.gov | Exploration of novel chemical space around the indazole scaffold. |

| Predictive QSAR | Models that correlate chemical structure with biological activity. | Prioritization of synthetic targets and reduction of unnecessary experiments. |

| Molecular Dynamics Simulations | Simulating the movement of a compound in the binding site of a protein to predict binding affinity and residence time. | Understanding the molecular basis of target engagement and guiding lead optimization. |

Development of Multi-Targeted Therapeutic Agents

The traditional "one drug, one target" paradigm is being challenged by the understanding that complex diseases like cancer often involve multiple dysregulated pathways. nih.gov The development of multi-targeted therapeutic agents, which can simultaneously modulate the activity of several key proteins, is a promising strategy. nih.gov The indazole scaffold is well-suited for the design of such agents, particularly multi-target kinase inhibitors. nih.govnih.gov

The this compound core provides a versatile platform for creating multi-targeted drugs. The two halogen atoms can be functionalized with different chemical moieties, each designed to interact with a specific target. For example, one part of the molecule could be optimized to bind to a receptor tyrosine kinase, while another part could target a downstream serine/threonine kinase.

Future research in this area will focus on:

Rational Design: Using structural biology and computational modeling to design indazole derivatives with specific polypharmacology profiles.

Fragment-Based Design: Combining fragments known to bind to different targets onto the this compound scaffold.

Systems Biology Approaches: Identifying key nodes in disease networks that are amenable to multi-targeted intervention and designing drugs to hit those nodes.

| Multi-Target Strategy | Description | Example Target Combination |

|---|---|---|

| Dual Kinase Inhibition | A single molecule designed to inhibit two different protein kinases. nih.gov | VEGFR/PDGFR, EGFR/HER2, PI3K/mTOR |

| Enzyme/Receptor Combination | A molecule that inhibits an enzyme and also binds to a cell surface receptor. | HDAC/EGFR |

| Targeting Protein-Protein Interactions | A molecule that disrupts the interaction between two proteins. | MDM2/p53 |

Application in Chemical Biology and Development of Molecular Probes

The unique chemical properties of this compound make it an excellent starting point for the development of molecular probes to study biological processes. The bromo and iodo groups can be selectively functionalized to introduce a variety of useful chemical motifs, such as reporter tags or photoreactive groups. acs.org

For example, a fluorescent dye could be attached to the indazole core to create a probe for fluorescence microscopy, allowing for the visualization of the compound's subcellular localization. Alternatively, a biotin (B1667282) tag could be introduced for affinity purification of the compound's binding partners. The development of photoaffinity labels, which form a covalent bond with their target upon UV irradiation, is another exciting possibility. nih.gov

Future applications in chemical biology include:

Activity-Based Probes: Designing probes that covalently bind to the active site of an enzyme in an activity-dependent manner.

"Bump-and-Hole" Approach: Engineering a protein target and a corresponding indazole-based inhibitor with complementary mutations to achieve highly specific inhibition.

Degrader Technologies (PROTACs): Using the indazole scaffold as a warhead for a proteolysis-targeting chimera (PROTAC), which recruits a target protein to the cellular degradation machinery.

| Molecular Probe Type | Description | Required Modification of this compound |

|---|---|---|

| Fluorescent Probe | A molecule that emits light upon excitation, used for imaging. | Attachment of a fluorophore (e.g., fluorescein, rhodamine). |

| Affinity Probe | A molecule with a high-affinity tag, used for pull-down experiments. | Attachment of an affinity tag (e.g., biotin, desthiobiotin). |

| Photoaffinity Label | A molecule that becomes reactive upon UV irradiation, forming a covalent bond with its target. nih.gov | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). |

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-iodo-1H-indazole, and how can reaction conditions be optimized?

A common method involves sequential halogenation of the indazole scaffold. For example, bromination and iodination steps may be performed under controlled temperatures (e.g., reflux in methanol with glacial acetic acid) to achieve regioselectivity . Optimization can include varying catalysts (e.g., Pd-based catalysts for cross-coupling) or solvents (polar aprotic solvents for improved yield). Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substitution patterns and purity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Melting point analysis to compare against literature values (e.g., mp: 180–185°C for structurally similar bromoindazoles ).

- HPLC-UV for purity assessment, using a C18 column and gradient elution .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should involve:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Long-term storage tests at 2–8°C in amber vials to evaluate photodegradation .

- Periodic LC-MS analysis to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated indazoles?

- Use SHELXL for refinement, particularly for handling disordered halogen atoms or twinned crystals. The program’s constraints (e.g., ISOR, DELU) can stabilize anisotropic displacement parameters .

- Validate packing motifs with Mercury CSD ’s "Materials Module" to compare intermolecular interactions (e.g., halogen bonding) against similar structures .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological studies?

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

Q. How can researchers differentiate between polymorphic forms of this compound?

Q. What methodologies validate the suppression of neuroinflammatory pathways by this compound derivatives?

Q. How can computational tools predict the metabolic fate of this compound?

Q. What frameworks ensure ethical and reproducible data sharing for halogenated indazole research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。